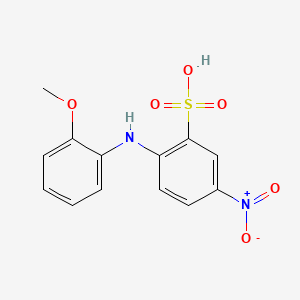

2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid

Description

Properties

CAS No. |

91-27-0 |

|---|---|

Molecular Formula |

C13H12N2O6S |

Molecular Weight |

324.31 g/mol |

IUPAC Name |

2-(2-methoxyanilino)-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C13H12N2O6S/c1-21-12-5-3-2-4-10(12)14-11-7-6-9(15(16)17)8-13(11)22(18,19)20/h2-8,14H,1H3,(H,18,19,20) |

InChI Key |

UVZAZEGYBWJOKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid

General Synthetic Strategy

The synthesis typically involves a multi-step process integrating:

- Introduction of the sulfonic acid group onto a nitro-substituted aromatic ring.

- Amination with 2-methoxyaniline (o-anisidine) to form the amino linkage.

- Nitration or incorporation of the nitro group at the 5-position of the benzenesulphonic acid.

The process can be summarized as follows:

Detailed Synthetic Routes

Sulfonation and Nitration of Aromatic Precursors

The starting point is often benzenesulfonic acid or its derivatives, which undergo nitration to introduce the nitro group at the 5-position. Alternatively, nitration of benzene followed by sulfonation can be employed depending on regioselectivity and yield optimization.

Amination with 2-Methoxyaniline

The amino group is introduced via nucleophilic aromatic substitution where 2-methoxyaniline acts as the nucleophile displacing a suitable leaving group (often a halogen or activated sulfonic acid derivative) on the aromatic ring.

- Reaction conditions generally involve heating in a neutral to weakly alkaline aqueous medium.

- Molar ratios of reactants are typically near 1:1 to 2:1 (amine to sulfonic acid derivative) to optimize conversion.

Oxidation and Functional Group Manipulation

In some methods, oxidation steps are employed to transform methyl or other substituents into sulfonic acid groups or to adjust the oxidation state of intermediates. Metal hypochlorites (e.g., sodium hypochlorite) in the presence of alkali metal bases (e.g., sodium hydroxide) are effective oxidants for such transformations.

Representative Preparation Procedure

Analysis of Preparation Methods

Reaction Medium and Conditions

- Aqueous neutral to weakly alkaline media are preferred for amination reactions to maintain solubility and control reaction rates.

- Temperature control is critical; oxidation reactions are conducted between 60°C and reflux (~110°C) to ensure complete conversion without decomposition.

- pH control during oxidation is maintained above 10 to optimize hypochlorite activity and prevent side reactions.

Reagents and Stoichiometry

- Metal hypochlorites such as sodium hypochlorite are used in stoichiometric or slight excess amounts (approximately 3 mol per mol of methyl precursor) for oxidation steps.

- Alkali metal bases (NaOH, KOH) serve dual roles as pH adjusters and facilitators of oxidation.

- Molar ratios of 2-methoxyaniline to the nitrobenzenesulphonic acid intermediate range from 1:1 to 2:1 for efficient amination.

Purification Techniques

- Reaction products often precipitate from the aqueous reaction mixture and can be isolated by filtration.

- Evaporation of the solvent under reduced pressure is used to concentrate and purify the compound.

- The final product is characterized by standard analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Method 1: Oxidation + Amination | Notes |

|---|---|---|

| Starting material | 2-methyl-5-nitrobenzenesulfonic acid | Commercially available or synthesized |

| Oxidant | Sodium hypochlorite (NaOCl) | 3 mol per mol substrate |

| Base | Sodium hydroxide (NaOH) | Maintains pH > 10 |

| Temperature (oxidation) | 60–110°C | Ensures complete oxidation |

| Amination medium | Neutral to weakly alkaline aqueous | Facilitates nucleophilic substitution |

| Amination temperature | Elevated (e.g., 60°C) | Enhances reaction rate |

| Molar ratio (amine:acid) | 1:1 to 2:1 | Optimizes yield |

| Isolation | Precipitation or evaporation | Purification step |

Research Discoveries and Industrial Relevance

- The oxidation of methyl-substituted nitrobenzenesulfonic acids using metal hypochlorites is a well-documented, scalable process with high selectivity and yield.

- Amination reactions with substituted anilines such as 2-methoxyaniline proceed efficiently under mild aqueous conditions, minimizing hazardous solvents and byproducts.

- The presence of both nitro and sulfonic acid groups in the molecule provides reactive sites for further chemical modification, making this compound a valuable intermediate in dye chemistry and pharmaceutical synthesis.

- Patents indicate the use of related compounds in hair dye formulations, suggesting commercial utility for derivatives of this compound class.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-donating methoxy group and electron-withdrawing nitro/sulfonic acid groups .

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Additional nitro group introduced at positions ortho/para to methoxy. |

| Sulfonation | H₂SO₄ (fuming), 150°C | Further sulfonation at activated positions. |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenation occurs at electron-rich sites (e.g., para to methoxy). |

Mechanistic Notes :

-

The methoxy group activates the ring for electrophilic attack, while the nitro and sulfonic acid groups deactivate it, creating competing directing effects.

-

Sulfonation often requires harsh conditions due to the existing sulfonic acid group’s electron-withdrawing effect .

Nucleophilic Aromatic Substitution

The nitro group facilitates nucleophilic substitution under basic or reducing conditions :

Key Findings :

-

Reduction of the nitro group to an amine is highly efficient (yields >90%) under catalytic hydrogenation .

-

Steric hindrance from the methoxyphenylamino group slows nucleophilic attack at the nitro-substituted position .

Diazotization and Azo Coupling

The primary aromatic amine (from methoxyphenylamino) undergoes diazotization, enabling azo dye synthesis :

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization | NaNO₂/HCl, 0–5°C | Formation of diazonium salt. |

| Coupling | Phenols/amines, pH 8–10 | Azo dyes with enhanced chromophoric properties (e.g., textile dyes) . |

Example Reaction :

Stability Note :

-

Diazonium intermediates decompose rapidly above 10°C, requiring strict temperature control.

Acid-Base and Salt Formation

The sulfonic acid group (-SO₃H) participates in acid-base reactions :

Key Data :

-

pKa of -SO₃H ≈ -6, making it highly acidic and reactive toward bases .

-

Salts exhibit improved solubility in polar solvents (e.g., water, ethanol).

Redox Reactions

The nitro group participates in redox transformations beyond reduction :

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Oxidation | KMnO₄/H⁺, Δ | Degradation of aromatic ring (rare due to stability). |

| Radical Pathways | Fe²⁺/H₂O₂ (Fenton’s reagent) | Partial denitration via hydroxyl radical attack. |

Mechanistic Insight :

Methoxy Group Reactions

-

Demethylation : HI (aq), 120°C → hydroxyl group replaces methoxy.

-

Alkylation : R-X/K₂CO₃ → methoxy substituted with larger alkoxy groups.

Sulfonic Acid Reactions

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid is in the field of analytical chemistry, specifically in HPLC. This compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatible applications, phosphoric acid can be replaced with formic acid. The use of smaller particle columns (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications. This method is scalable and suitable for isolating impurities in preparative separations and is also applicable in pharmacokinetics studies .

Biological Applications

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, studies involving similar structures have shown effectiveness against various bacterial strains. The biological activity often correlates with structural stability and the ability to chelate transition metals, which enhances their potency as antimicrobial agents .

Cancer Research

In vitro studies have demonstrated that certain derivatives of this compound can selectively target cancer cells. For example, research on related arylamine compounds has shown selective cytotoxicity towards human colon carcinoma cells. These findings suggest that further exploration of this compound could lead to the development of novel anticancer therapies .

Case Studies

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and sulfonic acid groups, play a crucial role in its reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Acidity and Solubility

- The target compound’s -SO$3$H group confers strong acidity, comparable to Ensulizole.

- In contrast, sulfonylureas like metsulfuron-methyl exhibit moderate acidity due to the sulfonamide linkage, favoring herbicidal activity .

Q & A

Q. What are the standard synthetic routes for 2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid?

The compound is typically synthesized via sulfonylation of 5-nitro-2-aminophenol derivatives. A common method involves reacting 5-amino-2-methoxyaniline with a nitro-substituted benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction optimization should include temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation of the amine group. Post-synthesis purification via recrystallization (using methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What are the solubility profiles and stability considerations for this compound?

Solubility data indicates moderate solubility in polar aprotic solvents like DMSO and limited solubility in aqueous acids (e.g., 0.1M HCl). Stability is pH-dependent: the compound degrades under strong acidic/alkaline conditions due to hydrolysis of the sulfonamide bond. For long-term storage, maintain at 2–8°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) and UV detection at 254 nm for assessing purity (>95% target) .

- NMR : ¹H-NMR (DMSO-d6) should show characteristic peaks: δ 8.2–8.4 ppm (aromatic protons adjacent to nitro groups), δ 3.8 ppm (methoxy singlet), and δ 10.2 ppm (sulfonamide NH) .

- Mass Spectrometry : ESI-MS in negative ion mode typically yields [M-H]⁻ at m/z 351.05 .

Advanced Research Questions

Q. How to design experiments to assess pharmacological activity (e.g., enzyme inhibition or anticancer effects)?

- In vitro assays : Screen against target enzymes (e.g., tyrosine kinases) using fluorescence-based kinetic assays. For anticancer studies, use cell viability assays (MTT or ATP-luminescence) on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM. Include controls for sulfonamide-specific cytotoxicity .

- In vivo models : Administer via intraperitoneal injection in xenograft mice (10–50 mg/kg daily) and monitor tumor volume and metastasis. Pair with pharmacokinetic studies to measure plasma half-life and tissue distribution .

Q. How to resolve contradictions between reported bioactivity and observed experimental results?

- Purity verification : Re-analyze compound purity via HPLC and LC-MS to rule out degradation products or isomers .

- Buffer compatibility : Test activity in varied buffers (e.g., PBS vs. Tris-HCl) to identify pH-dependent false negatives .

- Metabolite screening : Use hepatic microsome assays to assess if metabolites (e.g., demethylated derivatives) contribute to discrepancies .

Q. What methodological advancements can improve detection limits in environmental or metabolic studies?

- Derivatization : Enhance GC-MS sensitivity by derivatizing the sulfonamide group with pentafluorobenzoyl chloride, reducing detection limits to 0.1 ppb .

- Microextraction : Implement solid-phase microextraction (SPME) with carboxen/polydimethylsiloxane fibers for trace analysis in biological matrices .

Q. What role does this compound play in drug discovery pipelines targeting sulfonamide-resistant pathogens?

Its nitro group enhances electrophilicity, potentially overcoming resistance mechanisms in bacterial dihydropteroate synthase (DHPS). Methodologically, conduct competitive binding assays with Staphylococcus aureus DHPS, using radiolabeled p-aminobenzoic acid (³H-PABA) to measure IC₅₀ shifts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (initial), 25°C (completion) | |

| Purification Method | Silica gel chromatography | |

| Yield Optimization | 70–85% (with inert atmosphere) |

Q. Table 2. Analytical Conditions for HPLC

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile/0.1% FA (70:30) | 1.0 mL/min | UV 254 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.